Cas no 59444-69-8 (9H-Pyrido[3,4-b]indole,6-bromo-)

6-Bromo-9H-pyrido[3,4-b]indole is a heterocyclic compound featuring a pyridoindole core structure with a bromine substituent at the 6-position. This scaffold is of significant interest in medicinal chemistry and materials science due to its rigid, planar aromatic system, which facilitates π-stacking interactions. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it a versatile intermediate for synthesizing complex molecules. Its high purity and stability under standard conditions ensure reliable performance in research applications. The compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and optoelectronic materials.
9H-Pyrido[3,4-b]indole,6-bromo- structure
59444-69-8 structure
Product Name:9H-Pyrido[3,4-b]indole,6-bromo-
CAS No:59444-69-8
MF:C11H7BrN2
MW:247.090681314468
CID:376622
PubChem ID:162883
Update Time:2025-06-29

9H-Pyrido[3,4-b]indole,6-bromo- Chemical and Physical Properties

Names and Identifiers

    • 9H-Pyrido[3,4-b]indole,6-bromo-
    • 9H-Pyrido(3,4-B)indole, 6-bromo-
    • eudistomin N
    • 6-Bromo-9H-beta-carboline
    • 59444-69-8
    • PD129579
    • CHEBI:80957
    • BDBM50130235
    • CHEMBL81169
    • DNUXGDOJLQYUTO-UHFFFAOYSA-N
    • Q27154927
    • InChI=1/C11H7BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14
    • SCHEMBL8975683
    • C17169
    • DTXSID00974853
    • 9H-Pyrido[3,4-b]indole, 6-bromo-
    • D84363
    • 6-bromo-9H-pyrido[3,4-b]indole
    • MFCD18254658
    • 6-bromo-beta-carboline
    • Inchi: 1S/C11H7BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H
    • InChI Key: DNUXGDOJLQYUTO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C1C=CN=CC=1N2

Computed Properties

  • Exact Mass: 245.97931
  • Monoisotopic Mass: 245.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68

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9H-Pyrido[3,4-b]indole,6-bromo- Related Literature

Additional information on 9H-Pyrido[3,4-b]indole,6-bromo-

6-Bromo-9H-Pyrido[3,4-b]indole (CAS No. 59444-69-8): A Comprehensive Overview

6-Bromo-9H-Pyrido[3,4-b]indole (CAS No. 59444-69-8) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This indole derivative, characterized by its unique bromine substitution, has garnered considerable attention due to its potential applications in various therapeutic areas. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 6-Bromo-9H-Pyrido[3,4-b]indole.

Chemical Structure and Properties

6-Bromo-9H-Pyrido[3,4-b]indole is a heterocyclic compound with a molecular formula of C12H8BrN2. The compound features a pyridoindole core with a bromine atom at the 6-position. This bromine substitution imparts unique chemical and physical properties to the molecule, making it an interesting candidate for various chemical and biological studies. The molecular weight of 6-Bromo-9H-Pyrido[3,4-b]indole is approximately 270.11 g/mol.

The compound is typically synthesized through a series of multi-step reactions involving indole derivatives and bromination agents. One common synthetic route involves the bromination of 9H-pyrido[3,4-b]indole using N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Biological Activities and Therapeutic Potential

6-Bromo-9H-Pyrido[3,4-b]indole has been extensively studied for its biological activities and potential therapeutic applications. Recent research has highlighted its anti-inflammatory, anti-cancer, and neuroprotective properties.

In the context of anti-inflammatory activity, studies have shown that 6-Bromo-9H-Pyrido[3,4-b]indole can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a promising candidate for the development of novel anti-inflammatory drugs.

The anti-cancer potential of 6-Bromo-9H-Pyrido[3,4-b]indole has also been explored in various cancer cell lines. Research indicates that the compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. Additionally, it has been shown to inhibit cell proliferation and migration in breast cancer and colorectal cancer models.

In neuroprotective studies, 6-Bromo-9H-Pyrido[3,4-b]indole has demonstrated protective effects against neuronal damage induced by oxidative stress and neurotoxic agents. It has been found to reduce oxidative stress markers and improve cell viability in models of neurodegenerative diseases such as Alzheimer's disease.

Clinical Trials and Future Directions

The promising preclinical results of 6-Bromo-9H-Pyrido[3,4-b]indole have paved the way for further clinical investigations. Several phase I and II clinical trials are currently underway to evaluate its safety and efficacy in treating various diseases.

In a recent phase I clinical trial conducted on patients with advanced solid tumors, 6-Bromo-9H-Pyrido[3,4-b]indole was found to be well-tolerated with manageable side effects. The trial also showed preliminary evidence of antitumor activity in some patients.

Further research is needed to fully understand the mechanisms underlying the biological activities of 6-Bromo-9H-Pyrido[3,4-b]indole. Ongoing studies are focusing on optimizing its pharmacokinetic properties and developing more potent analogs with enhanced therapeutic effects.

Safety Considerations and Regulatory Status

Safety is a critical aspect in the development of any new pharmaceutical compound. Preclinical toxicology studies have indicated that 6-Bromo-9H-Pyrido[3,4-b]indole exhibits low toxicity at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are essential before it can be approved for widespread use.

The regulatory status of 6-Bromo-9H-Pyrido[3,4-b]indole varies across different regions. In many countries, it is classified as a research chemical or investigational new drug (IND). Regulatory agencies such as the FDA (United States) and EMA (European Union) are closely monitoring ongoing clinical trials to ensure patient safety and efficacy.

Conclusion

6-Bromo-9H-Pyrido[3,4-b]indole (CAS No. 59444-69-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications.

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